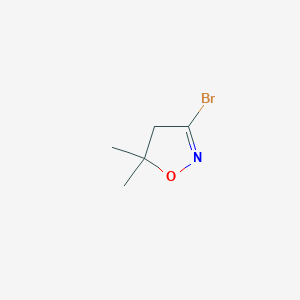

3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole

説明

Contextualization within Dihydroisoxazole (B8533529) Chemical Scaffolds

Heterocyclic compounds, cyclic molecules containing at least one atom other than carbon within their ring, are fundamental to medicinal chemistry. nih.govnih.gov More than 85% of all biologically active chemical entities contain a heterocyclic ring. nih.gov Within this broad class, dihydroisoxazoles (also known as isoxazolines) represent a vital group of five-membered heterocycles. mdpi.com They are considered valuable building blocks in organic synthesis because they can be readily converted into other important functional groups like amino alcohols and hydroxy ketones. mdpi.com

3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole is a specific, substituted member of this class. Its structure is primarily synthesized through a 1,3-dipolar cycloaddition reaction, typically by reacting dibromoformoxime with 2-methylpropene. researchgate.net This method is noted for its efficiency and high yield. The presence of the dimethyl groups at the C5 position and the bromine atom at the C3 position defines its specific chemical properties and reactivity.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 882697-80-5 |

| Molecular Formula | C₅H₈BrNO |

| Molecular Weight | 178.03 g/mol cymitquimica.com |

| Synonyms | Isoxazole (B147169), 3-bromo-4,5-dihydro-5,5-dimethyl- lookchem.com |

| Hydrogen Bond Donor Count | 0 lookchem.com |

| Hydrogen Bond Acceptor Count | 2 lookchem.com |

Significance and Research Interest in the Brominated Dihydroisoxazole Moiety

The significance of this compound stems largely from the chemical reactivity imparted by the bromine atom attached to the dihydroisoxazole ring. researchgate.net The 3-bromo-dihydroisoxazole moiety is considered a "handleable and easily affordable electrophilic warhead". researchgate.net This means it can readily react with nucleophiles, which are electron-rich atoms or molecules.

This reactivity is of high interest in medicinal chemistry for several reasons:

Covalent Enzyme Inhibition: The electrophilic nature of the brominated scaffold allows it to form strong, covalent bonds with nucleophilic residues, such as cysteine, in the active sites of enzymes. researchgate.netnih.gov This can lead to potent and often irreversible inhibition of enzyme activity, a strategy used in the development of targeted therapies.

Synthetic Versatility: The bromine atom serves as an excellent leaving group in substitution reactions. This allows chemists to easily replace it with a wide variety of other functional groups, making it a key intermediate for building more complex molecules for pharmaceuticals and agrochemicals. researchgate.net

Drug Discovery: Research has shown that derivatives of 3-bromo-isoxazoline can act as inhibitors of Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), an enzyme crucial for the energy metabolism of cancer cells. nih.gov This has led to the investigation of these compounds as potential anti-cancer agents, particularly for pancreatic cancer. nih.govmdpi.com The ability to selectively target cysteine residues in proteins has expanded the use of this scaffold in the discovery of new covalent ligands for various disease targets. nih.gov

Table 2: Summary of Research Findings and Applications

| Area of Research | Finding / Application | Reference |

|---|---|---|

| Organic Synthesis | Serves as a valuable intermediate for synthesizing other heterocyclic compounds, β-hydroxynitriles, and γ-hydroxyamines. | researchgate.net |

| Medicinal Chemistry | The brominated moiety acts as an electrophilic "warhead" to covalently inhibit enzymes. | researchgate.netnih.gov |

| Oncology | Derivatives have shown to inhibit the GAPDH enzyme, leading to antiproliferative activity in pancreatic cancer cells. | nih.govmdpi.com |

| Agrochemicals | Used as a building block in the synthesis of agricultural chemicals. | |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-5,5-dimethyl-4H-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8BrNO/c1-5(2)3-4(6)7-8-5/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMKAMTCDOWAJAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)Br)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60468389 | |

| Record name | Isoxazole, 3-bromo-4,5-dihydro-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882697-80-5 | |

| Record name | Isoxazole, 3-bromo-4,5-dihydro-5,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60468389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5,5-dimethyl-4,5-dihydro-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 3 Bromo 5,5 Dimethyl 4,5 Dihydroisoxazole

Classical Synthetic Routes

Classical approaches to synthesizing this heterocyclic compound are well-documented, with 1,3-dipolar cycloaddition reactions being the most prominent and efficient method. researchgate.net These routes are valued for their reliability and the high purity of the resulting product.

The cornerstone of 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole synthesis is the 1,3-dipolar cycloaddition. researchgate.net This type of reaction involves a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. wikipedia.org It is a powerful method for the regio- and stereoselective synthesis of heterocycles. wikipedia.orgfrontiersin.org In this specific synthesis, the 1,3-dipole is bromonitrile oxide, and the dipolarophile is 2-methylpropene. google.comarkat-usa.org

A direct and high-yielding method for preparing this compound involves the reaction of dibromoformoxime with 2-methylpropene in the presence of a base. google.comgoogle.com This process is noted for its operational simplicity and efficiency, making it suitable for industrial applications. google.comgoogle.com

| Parameter | Conditions | Source |

| Reactants | Dibromoformoxime, 2-Methylpropene | google.com |

| Base | Sodium hydroxide, other acid binders | google.comgoogle.com |

| Solvent | Isopropyl ether, other organic solvents | google.com |

| Temperature | 0°C to 20°C | google.com |

| Reaction Time | 1 to 10 hours | google.com |

| pH Control | Maintained between 4-6 | google.com |

| Yield | High, e.g., 68% reported in one example | google.com |

The mechanism of the aforementioned reaction proceeds through the crucial intermediate, bromonitrile oxide (Br-C≡N⁺-O⁻). arkat-usa.orgchem-station.com This highly reactive 1,3-dipole is typically generated in situ (in the reaction mixture) from a stable precursor to avoid its rapid self-reaction into furoxans. chem-station.com The most common precursor for bromonitrile oxide is dibromoformoxime. arkat-usa.orgchem-station.com

The generation process involves the dehydrohalogenation of dibromoformoxime using a base, such as sodium bicarbonate or potassium carbonate. arkat-usa.orgchem-station.com The base abstracts a proton, leading to the elimination of a bromide ion and the formation of the nitrile oxide. To ensure the nitrile oxide is trapped efficiently, it is generated in the presence of the dipolarophile, 2-methylpropene. arkat-usa.org This in situ generation is a key feature of many 1,3-dipolar cycloaddition reactions, allowing for the use of unstable intermediates in a controlled manner. chem-station.comacs.orgacs.org

A significant advantage of 1,3-dipolar cycloaddition reactions is their inherent high degree of regio- and stereoselectivity. researchgate.netarkat-usa.org This selectivity is critical for synthesizing complex molecules with specific chemical structures. researchgate.net

Regioselectivity: The reaction between bromonitrile oxide and an unsymmetrical alkene like 2-methylpropene is highly regiospecific. arkat-usa.org The regiochemistry of the addition is governed by electronic and steric factors, often explained by frontier molecular orbital (FMO) theory. wikipedia.org In the cycloaddition leading to this compound, the reaction proceeds in a way that the oxygen atom of the bromonitrile oxide adds to the more substituted carbon atom of the 2-methylpropene double bond. arkat-usa.org This ensures the formation of the 5,5-dimethyl substituted product exclusively, rather than other possible isomers. arkat-usa.orgnih.gov

Stereoselectivity: While the reaction with 2-methylpropene does not generate a new stereocenter at the C4 position of the isoxazole (B147169) ring, 1,3-dipolar cycloadditions are generally stereospecific. researchgate.netwikipedia.org This means that the stereochemistry of the starting alkene is retained in the product, a feature that is crucial when using more complex or chiral alkenes. researchgate.net

Modifications to the classical synthesis routes often focus on improving the safety, handling, and efficiency of the reagents involved, particularly in the halogenation steps required to prepare the precursors.

One of the key starting materials for the cycloaddition is dibromoformoxime, which is itself prepared through a halogenation reaction. google.com While elemental bromine can be used, modified approaches may employ alternative brominating agents for improved handling and safety. 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a stable, solid, and cost-effective N-halamine that serves as a convenient and efficient source of electrophilic bromine. nih.govorganic-chemistry.org

Modified Halogenation Approaches

Advanced and Optimized Synthetic Protocols

Optimized protocols for synthesizing this compound primarily revolve around the 1,3-dipolar cycloaddition reaction between a bromonitrile oxide precursor and an alkene. researchgate.net The standard method involves reacting dibromoformoxime with 2-methylpropene in the presence of a base. google.com Advanced approaches focus on refining this core reaction for better industrial applicability and sustainability.

Continuous flow chemistry offers significant advantages for the synthesis of this compound by enhancing safety and process control. One key development involves the continuous synthesis of the intermediate, dibromoformaldehyde oxime. This is followed by a bromination and a 1,3-dipolar cycloaddition reaction within the flow system to generate the final product. This approach allows for better management of reaction exotherms and the handling of potentially unstable intermediates, which is a marked improvement in safety compared to traditional batch processing. google.com

Catalysis provides a pathway to accelerate reaction rates, improve selectivity, and conduct syntheses under milder conditions. For the synthesis of 3-bromo-4,5-dihydroisoxazoles, catalytic methods, particularly those employing Lewis acids, have shown promise. researchgate.net

Recent studies have demonstrated the use of gold nanoparticles as effective Lewis acid catalysts in the 1,3-dipolar cycloaddition reaction for forming the 3-bromo-4,5-dihydroisoxazole (B8742708) scaffold. researchgate.netdntb.gov.ua Gold catalysts function as carbophilic π-Lewis acids, which activate the carbon-carbon multiple bonds of the alkene (2-methylpropene). nih.gov This activation facilitates the subsequent cycloaddition with the nitrile oxide intermediate. nih.gov The application of gold nanoparticle catalysis has been shown to shorten reaction times and produce high yields under mild conditions. researchgate.netdntb.gov.ua

The yield and purity of this compound are highly dependent on the specific reaction conditions employed. Key factors that have been systematically studied include the choice of solvent and the type of base used to mediate the reaction. researchgate.net

The polarity of the solvent plays a critical role in the synthesis. In particular, when using inorganic bases, which often have poor solubility in organic media, the choice of solvent is crucial. Research has shown that in solvents with low polarity, the addition of a phase-transfer catalyst can significantly improve the solubility and reactivity of the inorganic base, leading to an increased yield of the final product. google.com For instance, the use of methyl isobutyl ketone as a solvent has been documented in a high-yield synthesis. google.com

Table 1: Influence of Solvent System on Synthesis Yield

| Solvent | Base | Additive | Reported Yield |

|---|---|---|---|

| Methyl Isobutyl Ketone | Potassium Carbonate | None | 91.2% google.com |

Table 2: Effect of Base and Solvent on Synthesis

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| Potassium Carbonate google.com | Methyl Isobutyl Ketone | Not Specified | 91.2% |

Reactivity and Mechanistic Investigations of 3 Bromo 5,5 Dimethyl 4,5 Dihydroisoxazole

Halogen Reactivity at Position 3

The bromine atom at the C3 position of the dihydroisoxazole (B8533529) ring is the primary site of reactivity, functioning as a leaving group in various reactions. The carbon-bromine bond is susceptible to attack by nucleophiles, leading to substitution products, and can participate in addition-elimination sequences. The electrophilic nature of the carbon at this position is a key determinant of the compound's reactivity profile. researchgate.net

The 3-bromo-Δ²-isoxazoline scaffold is recognized as a manageable and accessible electrophilic "warhead". researchgate.net This characteristic allows the bromine atom to be displaced by a variety of nucleophiles. This reactivity is central to its function as a covalent inhibitor of certain enzymes, where the thiol group of a cysteine residue acts as the nucleophile. researchgate.net

In a typical nucleophilic substitution reaction, the lone pair of a nucleophile attacks the slightly positive carbon atom bonded to the bromine. This leads to the cleavage of the carbon-bromine bond, with bromide acting as the leaving group.

One of the most significant examples of this pathway is the reaction with thiolates, such as the cysteine residues found in the active sites of enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov The sulfur atom of the cysteine attacks the C3 position, displacing the bromide ion and forming a stable covalent bond between the isoxazoline (B3343090) ring and the enzyme, leading to its inactivation. nih.gov

| Nucleophile | Reagent Example | Product Type |

| Thiol | Cysteine residue | 3-Thioether-substituted isoxazoline |

| Azide | Sodium Azide | 3-Azido-substituted isoxazoline |

| Alkoxide | Sodium Methoxide | 3-Alkoxy-substituted isoxazoline |

In addition to direct substitution, the reactivity at the C3 position can also be described by an addition-elimination mechanism. researchgate.netresearchgate.net This pathway is particularly relevant for reactions with strong nucleophiles. The process involves an initial nucleophilic attack on the imine-like C=N bond of the dihydroisoxazole ring, which is electronically analogous to the carbonyl group in acyl substitution reactions. chemistrysteps.com

The mechanism proceeds in two distinct steps:

Addition: The nucleophile adds to the carbon at position 3, breaking the C=N double bond and forming a tetrahedral intermediate. This intermediate is often a resonance-stabilized carbanion. chemistrysteps.com

Elimination: The aromaticity or the conjugated system is restored by the elimination of the leaving group, in this case, the bromide ion. The C=N bond is reformed, resulting in the net substitution of the bromine atom. chemistrysteps.com

This mechanism is distinct from SN1 or SN2 pathways and is a common route for nucleophilic substitution on unsaturated heterocyclic systems. researchgate.netchemistrysteps.com

Ring System Transformations

The dihydroisoxazole ring itself is susceptible to transformations, most notably ring-opening reactions. These reactions are valuable in synthesis as they unmask other functional groups, converting the cyclic structure into useful acyclic building blocks. researchgate.net

The cleavage of the N-O bond in the dihydroisoxazole ring is a key step in its transformation into other functional groups. These reactions provide access to β-hydroxy carbonyl compounds and their derivatives, which are important synthetic intermediates. researchgate.netnih.gov

3-Bromo-4,5-dihydroisoxazoles can be effectively converted into β-hydroxynitriles. researchgate.netresearchgate.net This transformation typically involves treatment with a reagent system that facilitates the cleavage of the N-O bond and subsequent reduction.

A common method employs sodium iodide (NaI) in the presence of a Lewis acid, such as chlorotrimethylsilane (B32843) or p-toluenesulfonic acid, in a solvent like acetonitrile. researchgate.netpsu.edu The Lewis acid is crucial for the reaction to proceed, as it coordinates to the ring oxygen, facilitating the ring-opening process. researchgate.net This method provides good to excellent yields of the desired β-hydroxynitrile product under relatively mild conditions. researchgate.netpsu.edu

| Substrate | Reagents | Product | Yield |

| 3-Bromo-5-phenyl-4,5-dihydroisoxazole (B1281787) | NaI, TMSCl, MeCN | 3-Hydroxy-3-phenylpropanenitrile | Good |

| 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole | NaI, p-TsOH, MeCN | 3-Hydroxy-3-methylbutanenitrile | Moderate-Good |

The conversion of 3-bromo-4,5-dihydroisoxazoles to β-hydroxyesters is another synthetically valuable ring-opening transformation. researchgate.netresearchgate.net This process typically occurs in a two-step sequence and has been utilized in the total synthesis of complex natural products. researchgate.net

The first step often involves a base-mediated ring opening to form an intermediate, which is then subjected to hydrolysis or alcoholysis to yield the final β-hydroxyester. For example, treatment with a base can induce cleavage of the N-O bond, and subsequent workup with an alcohol in the presence of an acid or base catalyst furnishes the ester product. This strategic unmasking of the β-hydroxyester functionality from the stable dihydroisoxazole precursor is a key advantage in multistep synthesis. researchgate.net

Ring Opening Reactions

Formation of γ-Hydroxyamines

The 3-bromo-4,5-dihydroisoxazole (B8742708) core is a valuable synthetic intermediate, in part due to its ability to be converted into other useful chemical functionalities. researchgate.netresearchgate.net One of the key transformations is its conversion to γ-hydroxyamines. This process typically involves the reductive cleavage of the N-O bond within the isoxazoline ring. This cleavage unmasks a β-hydroxyketone or a related intermediate, which can then be further transformed into the desired γ-hydroxyamine through reductive amination. The versatility of this method allows for the introduction of various substituents, making it a significant pathway in the synthesis of complex molecules. researchgate.net

Formation of Fused Heterocycles

The isoxazoline framework can be incorporated into more complex polycyclic systems, leading to the formation of fused heterocycles. A primary strategy for achieving this is through intramolecular nitrile oxide cycloaddition (INOC) reactions. nih.govclockss.org In this approach, a molecule is designed to contain both a nitrile oxide precursor (such as an aldoxime or a nitroalkane derivative) and an alkene tethered by a suitable linker. clockss.org

Upon in-situ generation of the nitrile oxide, it undergoes a spontaneous intramolecular [3+2] cycloaddition with the tethered alkene, resulting in the formation of an isoxazoline ring fused to another ring system. nih.govmdpi.com The size of the newly formed ring is dependent on the length of the tether connecting the two reactive moieties. This methodology has been successfully employed to synthesize isoxazolines fused to five-, six-, and seven-membered nitrogen-containing heterocycles. clockss.org

Table 1: Examples of Fused Heterocycle Synthesis via Intramolecular Cycloaddition

| Starting Material Type | Reaction Conditions | Fused Ring System |

|---|---|---|

| N-(nitroalkyl)allylamines | Phenyl isocyanate, triethylamine | Pyrrolidines, Piperidines, Azepines fused with isoxazoline |

| Alkyne-tethered aldoximes | Hypervalent iodine(III) species | Polycyclic isoxazole (B147169) derivatives |

Cycloaddition Reactivity

The principal method for synthesizing the 3-bromo-4,5-dihydroisoxazole ring system is the 1,3-dipolar cycloaddition reaction. researchgate.netnih.govwikipedia.org This reaction involves the combination of a nitrile oxide (the 1,3-dipole) with an alkene (the dipolarophile). wikipedia.org Specifically for this compound, the reaction occurs between bromonitrile oxide (generated in situ from dibromoformaldoxime) and 2-methylpropene. google.com This type of cycloaddition is known for its high degree of regio- and stereoselectivity, making it a powerful tool for constructing complex molecules with well-defined stereochemistry. researchgate.netresearchgate.net

Participation in Further 1,3-Dipolar Cycloadditions

While the isoxazoline ring itself is generally stable, its derivatives can be engineered to participate in subsequent cycloaddition reactions. For instance, isoxazoline N-oxides, which are cyclic nitronates, can act as 1,3-dipoles. These N-oxide derivatives can react with various dipolarophiles, such as alkenes and alkynes, to generate more complex, fused heterocyclic structures. researchgate.net This reactivity expands the synthetic utility of the isoxazoline core beyond its initial formation.

Role as an Electrophilic Warhead

The 3-bromo-4,5-dihydroisoxazole moiety is recognized as a potent "electrophilic warhead" in medicinal chemistry. researchgate.netresearchgate.net The bromine atom at the C3 position acts as an effective leaving group, rendering the carbon atom susceptible to nucleophilic attack. This characteristic allows the compound to function as an irreversible covalent inhibitor of enzymes that possess a nucleophilic residue, such as cysteine, in their active site. d-nb.infonih.gov

The reactivity of this warhead can be modulated by the substituents on the isoxazoline ring. unipr.it It has been shown to selectively react with activated cysteine residues within enzyme catalytic sites, leading to covalent modification and inactivation of the protein. d-nb.infonih.gov This targeted reactivity makes the 3-bromo-4,5-dihydroisoxazole scaffold a promising feature for the design of specific enzyme inhibitors. nih.govunipr.it

Table 2: Protein Targets of 3-Bromo-4,5-dihydroisoxazole-Based Inhibitors

| Protein Target | Residue Modified | Biological Context |

|---|---|---|

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Cysteine (Cys152) | Anticancer, Antimalarial |

| Kelch-like ECH-associated protein 1 (Keap1) | Cysteine (Cys151) | Nrf2/HO-1 axis activation |

| Glutathione S-transferase Pi (GSTP1) | Cysteine | Anticancer |

Theoretical and Computational Chemistry Studies

Computational chemistry provides significant insights into the structure, reactivity, and reaction mechanisms of 3-bromo-4,5-dihydroisoxazole and related compounds. These theoretical studies are crucial for understanding experimental observations and for the rational design of new molecules with desired properties. nih.gov Molecular modeling has been used to confirm that conformational rigidification of inhibitors containing the 3-bromo-4,5-dihydroisoxazole core is vital for stabilizing the interaction with an enzyme's binding site, which in turn facilitates the subsequent covalent bond formation. unipr.itnih.gov

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational tool frequently used to investigate the electronic structure and energetics of isoxazoline systems. ejournal.by DFT calculations have been employed to:

Model Transition States: By calculating the energies of transition states and intermediates, DFT can elucidate the reaction pathways of the 1,3-dipolar cycloadditions that form the isoxazoline ring. This helps to explain the observed regio- and stereoselectivity. mdpi.com

Predict Molecular Properties: DFT is used to calculate optimized molecular geometries, nuclear magnetic resonance (NMR) chemical shifts, and vibrational frequencies. ejournal.by These calculated values can be compared with experimental data to confirm the structure of synthesized compounds.

Analyze Reaction Mechanisms: Computational studies using DFT have been instrumental in exploring the molecular mechanisms of reactions involving isoxazoline derivatives, such as elimination reactions and their participation in further cycloadditions. researchgate.net

Commonly used functionals and basis sets for these studies include B3LYP/6-311G(d,p) and M06-2X/6-31G(d), often in conjunction with implicit solvation models like the Polarizable Continuum Model (PCM) to simulate solvent effects. ejournal.by

Thermodynamic and Kinetic Analyses of Reaction Pathways

Currently, specific thermodynamic and kinetic data from experimental studies on the reaction pathways of this compound are not extensively available in publicly accessible literature. The synthesis of 3-bromo-Δ²-isoxazolines, such as this compound, is primarily achieved through 1,3-dipolar cycloaddition. researchgate.net This type of pericyclic reaction is known for its high regio- and stereo-selectivity. researchgate.net

The reaction involves the 1,3-dipolar cycloaddition of a nitrile oxide with an alkene. In the case of this compound, this would involve the reaction of bromonitrile oxide with 2-methylpropene. The regioselectivity of this reaction is a key aspect, and its thermodynamic and kinetic parameters would provide insight into the preferred orientation of the cycloaddition.

To illustrate the type of data that would be relevant for such an analysis, the following hypothetical data table outlines key thermodynamic and kinetic parameters that would be determined in a study of the 1,3-dipolar cycloaddition reaction to form this compound.

Hypothetical Thermodynamic and Kinetic Data for the Formation of this compound

| Parameter | Value | Units |

|---|---|---|

| Activation Energy (Ea) | Value | kJ/mol |

| Enthalpy of Activation (ΔH‡) | Value | kJ/mol |

| Entropy of Activation (ΔS‡) | Value | J/(mol·K) |

| Gibbs Free Energy of Activation (ΔG‡) | Value | kJ/mol |

| Enthalpy of Reaction (ΔHrxn) | Value | kJ/mol |

Note: The values in this table are placeholders and would need to be determined through experimental studies such as reaction calorimetry, kinetic assays, and computational chemistry.

Computational Modeling of Binding Interactions and Conformational Rigidification

Computational modeling serves as a powerful tool to investigate the binding interactions of molecules like this compound with biological targets and to understand their conformational dynamics. This compound is recognized as a useful intermediate for producing pharmaceuticals and agricultural chemicals. google.com Its structure, featuring a five-membered dihydroisoxazole ring with a bromine atom and two methyl groups, allows for specific interactions with enzymes and receptors.

Computational studies, such as molecular docking and molecular dynamics simulations, can elucidate the binding modes and affinities of this compound with target proteins. These studies can predict the key amino acid residues involved in the binding and the nature of the intermolecular forces, such as hydrogen bonds, halogen bonds, and hydrophobic interactions.

Conformational analysis is another critical aspect that can be explored through computational modeling. Understanding the conformational preferences and the energy barriers to rotation around single bonds can provide insights into the molecule's shape and how it presents itself to a binding partner. Conformational rigidification, the process of restricting the molecule's flexibility, can be a strategy to enhance binding affinity and selectivity.

The following table presents a hypothetical summary of results from a computational study on the binding of this compound to a hypothetical enzyme active site.

Hypothetical Computational Modeling Results for Binding Interactions

| Parameter | Description | Result |

|---|---|---|

| Binding Affinity (ΔGbind) | The calculated free energy of binding to the target. | Value kcal/mol |

| Key Interacting Residues | Amino acids in the binding site forming significant interactions. | e.g., Tyr123, Phe256, Arg301 |

| Dominant Interaction Types | The primary non-covalent forces involved in binding. | Halogen bonding, Hydrophobic interactions |

Note: The results in this table are illustrative and would be the output of specific computational chemistry research.

Derivatization and Functionalization Strategies of 3 Bromo 5,5 Dimethyl 4,5 Dihydroisoxazole

Introduction of Diverse Substituents

The 3-bromo-4,5-dihydroisoxazole (B8742708) nucleus is a key intermediate for creating diverse molecular architectures. The bromine atom is an excellent handle for introducing various substituents through substitution reactions, while the core ring structure can also be modified. researchgate.net

The C3-bromine atom makes the dihydroisoxazole (B8533529) ring an accessible electrophilic "warhead," capable of reacting with a variety of nucleophiles. researchgate.net This feature is central to its functionalization. The bromine atom serves as an excellent leaving group in substitution reactions, permitting its replacement with other functional groups to create a library of derivatives.

Furthermore, the dihydroisoxazole ring system itself can undergo transformative reactions. For instance, 3-bromo-4,5-dihydroisoxazoles can be converted into β-hydroxynitriles through processes that involve the cleavage of the N-O bond. This transformation expands the synthetic utility of the scaffold beyond simple substitution at the C3 position. The reactivity of the 3-bromo-4,5-dihydroisoxazole nucleus makes it a valuable intermediate for synthesizing molecules with a high degree of functionalization. researchgate.net

| Reaction Type | Description | Key Reagents/Conditions | Resulting Functional Group |

|---|---|---|---|

| Nucleophilic Substitution | Displacement of the C3-bromine atom by a nucleophile. | Various nucleophiles (e.g., thiols, amines) | Thioethers, amines, etc. |

| Ring Transformation | Cleavage of the N-O bond within the dihydroisoxazole ring. | Reagents facilitating N-O bond cleavage and reduction. | β-hydroxynitriles |

A significant strategy for modifying the 3-bromo-4,5-dihydroisoxazole scaffold is through rigidification, such as the synthesis of spirocyclic derivatives. unipr.itresearchgate.net This approach was successfully employed to develop a potent covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), an important target in cancer therapy. unipr.it

Researchers identified a spirocyclic 3-bromo-4,5-dihydroisoxazole derivative (compound 11 in the study) that demonstrated faster reactivity with hGAPDH than koningic acid, a well-known inhibitor. unipr.itresearchgate.net Computational studies indicated that the conformational rigidity of the spirocyclic structure is crucial for stabilizing the inhibitor's interaction within the enzyme's binding site, which facilitates the subsequent formation of a covalent bond with a key cysteine residue. unipr.itresearchgate.net This highlights how structural constraints introduced via spirocyclization can enhance biological activity. unipr.it

Click Chemistry and Bioconjugation Approaches

The unique reactivity of the 3-bromo-4,5-dihydroisoxazole moiety makes it suitable for advanced applications like click chemistry and bioconjugation, which are pivotal in chemical biology and drug discovery.

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and specific, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. nih.govnih.govorganic-chemistry.org This reaction forms a stable 1,2,3-triazole ring, linking two molecular fragments. nih.gov

To employ 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole in click chemistry, it must first be functionalized with a bioorthogonal moiety, such as a terminal alkyne or an azide. This can be achieved by leveraging the reactivity of the C3-bromine atom. A nucleophile containing an azide or a protected alkyne can be used to displace the bromide, thereby incorporating the necessary handle for a subsequent click reaction. This strategy allows the dihydroisoxazole core to be efficiently conjugated to other molecules, such as biomolecules or fluorescent tags. nih.gov The stability of both azides and terminal alkynes under a wide range of conditions makes them ideal for this purpose. nih.gov

The electrophilic nature of the 3-bromo-4,5-dihydroisoxazole scaffold makes it an effective tool for molecular probing and labeling, particularly for proteins. d-nb.info The C3 position can react specifically with nucleophilic amino acid residues, most notably activated cysteine thiols. unipr.itd-nb.info This covalent interaction allows the dihydroisoxazole derivative to act as a molecular label or an irreversible enzyme inhibitor.

This principle has been demonstrated in several studies:

hGAPDH Inhibition : Spirocyclic 3-bromo-4,5-dihydroisoxazole derivatives covalently bind to a catalytic cysteine residue in the active site of hGAPDH, leading to its inactivation. unipr.it

Keap1 Modification : Derivatives of 3-bromo-4,5-dihydroisoxazole have been shown to react with a specific cysteine residue (Cys151) in the BTB domain of Keap1, a key protein in the cellular stress response pathway. d-nb.infonih.gov This covalent modification activates the Nrf2/HO-1 antioxidant axis. nih.gov

These examples underscore the utility of this scaffold as a "warhead" for targeted covalent modification of proteins, a powerful strategy in developing chemical probes and therapeutic agents. unipr.itd-nb.info

Tailored Syntheses of Substituted Dihydroisoxazoles

The 1,3-dipolar cycloaddition reaction is a cornerstone for the tailored synthesis of variously substituted dihydroisoxazoles. researchgate.net By selecting different alkene starting materials (dipolarophiles), a wide range of substituents can be introduced at the C5 position of the dihydroisoxazole ring. nih.gov

For example, reacting bromonitrile oxide with different alkenes allows for the synthesis of a variety of 3-bromo-4,5-dihydroisoxazoles with diverse functionalities.

| Compound Name | Alkene Precursor | Reference |

|---|---|---|

| 3-bromo-5-phenyl-4,5-dihydroisoxazole (B1281787) | Styrene | nih.gov |

| 3-bromo-5-(4-fluorophenyl)-4,5-dihydroisoxazole | 4-Fluorostyrene | nih.gov |

| 3-bromo-5-(4-nitrophenyl)-4,5-dihydroisoxazole | 4-Nitrostyrene | nih.gov |

| This compound | 2-Methylpropene | google.com |

This synthetic flexibility allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial for applications in medicinal chemistry, such as optimizing interactions with biological targets. unipr.itnih.gov The robust nature of the cycloaddition reaction makes it a powerful tool for generating chemical libraries for drug discovery and other applications. researchgate.netnih.gov

Regioselective Functionalization

Regioselective functionalization of this compound primarily involves reactions that target a specific position on the heterocyclic ring, allowing for the introduction of new functional groups in a controlled manner. The inherent reactivity of the carbon-bromine bond at the C3 position makes it a prime site for such modifications, particularly through palladium-catalyzed cross-coupling reactions.

The synthesis of the this compound core itself is a testament to regioselectivity. It is predominantly achieved through a 1,3-dipolar cycloaddition reaction between bromonitrile oxide, generated in situ from dibromoformaldoxime, and 2-methylpropene. This reaction exhibits a high degree of regioselectivity, ensuring the formation of the 5,5-dimethyl substituted product.

Once the dihydroisoxazole ring is formed, the focus of regioselective functionalization shifts to the C3 and C4 positions. The bromine atom at the C3 position is a versatile handle for introducing a variety of substituents. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi reactions, have been successfully employed to form new carbon-carbon bonds at this position. These reactions involve the coupling of the 3-bromo-4,5-dihydroisoxazole with organoboron or organozinc reagents, respectively, in the presence of a palladium catalyst. This strategy allows for the introduction of aryl, vinyl, and alkyl groups with high regioselectivity.

For instance, the Suzuki coupling of a 3-bromo-4,5-dihydroisoxazole derivative with an arylboronic acid can proceed under standard conditions to yield the corresponding 3-aryl-4,5-dihydroisoxazole. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product | Yield (%) |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 3-Phenyl-5,5-dimethyl-4,5-dihydroisoxazole | 85 |

| This compound | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-(4-Methoxyphenyl)-5,5-dimethyl-4,5-dihydroisoxazole | 92 |

While functionalization at the C3 position is well-established, achieving regioselective functionalization at the C4 position of a pre-formed this compound ring is more challenging. However, studies on related 4,5-dihydroisoxazoles have demonstrated that it is possible to introduce substituents at the C4 position. For example, the formation of a nitromethyl-substituted 3-phenyl-4,5-dihydroisoxazole has been shown to be highly regiospecific, with the regiochemistry confirmed by X-ray structural analysis. nih.gov This suggests that under specific reaction conditions, selective functionalization at the C4 position of the this compound ring could be achievable.

Stereoselective Functionalization

Stereoselective functionalization of this compound involves controlling the three-dimensional arrangement of atoms in the molecule, leading to the formation of specific stereoisomers. This can be achieved either during the initial synthesis of the dihydroisoxazole ring or through subsequent modifications.

The 1,3-dipolar cycloaddition reaction used to synthesize the core structure is inherently stereoselective. researchgate.net When a substituted alkene is used as the dipolarophile, the reaction can proceed with high diastereoselectivity, leading to the preferential formation of one diastereomer over the other.

A notable strategy for achieving stereoselectivity is through the synthesis of spirocyclic derivatives. For example, a spirocyclic 3-bromo-4,5-dihydroisoxazole has been developed as a covalent inhibitor of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH). unipr.it The synthesis of this spirocyclic compound involves a 1,3-dipolar cycloaddition where the alkene partner is part of a cyclic system, thereby leading to a rigid, conformationally constrained spirocyclic product with a defined stereochemistry.

Furthermore, asymmetric synthesis approaches can be employed to produce enantioenriched 4,5-dihydroisoxazoles. This often involves the use of chiral catalysts or chiral auxiliaries during the 1,3-dipolar cycloaddition reaction. For instance, chiral Lewis acids have been shown to catalyze the asymmetric cycloaddition of nitrile oxides to alkenes, affording dihydroisoxazoles with high enantiomeric excess.

| Alkene | Nitrile Oxide | Chiral Lewis Acid Catalyst | Solvent | Enantiomeric Excess (ee %) |

| Styrene | Benzonitrile oxide | Chiral Magnesium Complex | CH₂Cl₂ | 95 |

| 1-Hexene | Acetonitrile oxide | Chiral Copper Complex | Toluene | 88 |

Diastereoselective reactions on a pre-formed 4,5-dihydroisoxazole ring provide another avenue for stereoselective functionalization. Studies on 4-substituted 3-acyl-4,5-dihydroisoxazoles have explored their diastereofacial selectivity in various reactions, demonstrating that the existing stereocenter at the C4 position can direct the stereochemical outcome of subsequent transformations at the C3 position. acs.org

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 5,5 Dimethyl 4,5 Dihydroisoxazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole, offering detailed information about the hydrogen and carbon framework of the molecule.

The ¹H NMR spectrum of this compound provides valuable insights into the electronic environment of the protons within the molecule. The chemical shifts are indicative of the shielding or deshielding effects experienced by the protons, while the coupling constants reveal the connectivity between neighboring protons.

In a typical ¹H NMR spectrum of this compound, the two methyl groups at the C5 position are expected to be diastereotopic due to the chiral center at C5, potentially leading to two distinct singlets. The methylene (B1212753) protons at the C4 position would likely appear as a multiplet, with their chemical shift influenced by the adjacent electronegative oxygen atom and the bromine-substituted carbon.

Table 1: Hypothetical ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (C5) | Data not available | s | - |

| CH₃ (C5) | Data not available | s | - |

| CH₂ (C4) | Data not available | m | Data not available |

Note: Specific experimental data for chemical shifts and coupling constants are not publicly available in the searched literature. The table illustrates the expected signals.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of attached atoms.

The C3 carbon, bonded to the electronegative bromine atom, is expected to resonate at a characteristic downfield chemical shift. The quaternary C5 carbon, attached to two methyl groups and an oxygen atom, will also have a distinct chemical shift. The methylene carbon at C4 and the methyl carbons will appear at upfield chemical shifts. Studies on similar dihydroisoxazole (B8533529) derivatives have been conducted to analyze substituent effects on ¹³C NMR chemical shifts. nih.gov

Table 2: Hypothetical ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C3 | Data not available |

| C4 | Data not available |

| C5 | Data not available |

| CH₃ (C5) | Data not available |

| CH₃ (C5) | Data not available |

Note: Specific experimental data for chemical shifts are not publicly available in the searched literature. The table illustrates the expected signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure and fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of its elemental formula. For this compound (C₅H₈BrNO), the theoretical exact mass is 176.97893 u. lookchem.com HRMS analysis of this compound would be expected to yield a measured m/z value that closely matches this theoretical value, thereby confirming its molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In mechanistic studies, ESI-MS can be employed to detect and characterize reaction intermediates and products. For instance, in studies involving the reaction of 3-bromo-4,5-dihydroisoxazole (B8742708) derivatives, ESI-MS/MS could be used to monitor the progress of the reaction, identify key intermediates, and elucidate fragmentation pathways, which can provide valuable information about the reaction mechanism. While specific ESI-MS studies on this compound are not detailed in the available literature, the technique's utility in studying the reactivity of similar brominated heterocyclic compounds is well-established.

Vibrational Spectroscopy

The FTIR and Raman spectra of this compound would be expected to show characteristic bands corresponding to the C-H stretching and bending vibrations of the methyl and methylene groups, the C-N and C-O stretching vibrations of the isoxazoline (B3343090) ring, and the C-Br stretching vibration. Analysis of the vibrational spectra of isoxazole (B147169) and its derivatives can provide insights into the molecular structure and bonding. scispace.comlongdom.org For instance, the position of the C=N stretching frequency can be sensitive to the substituents on the isoxazoline ring. A comprehensive analysis of the vibrational spectra, often aided by computational methods like Density Functional Theory (DFT), can lead to a detailed assignment of the observed vibrational bands and a deeper understanding of the molecular structure and dynamics.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique for identifying the functional groups present within a molecule. For this compound, the IR spectrum reveals characteristic absorption bands corresponding to the vibrations of its specific structural components. The dihydroisoxazole ring gives rise to distinct signals, including a key absorption for the carbon-nitrogen double bond (C=N) of the imine group, which is typically observed in the 1690-1640 cm⁻¹ region.

Stretching vibrations for the single bonds within the heterocyclic ring, such as the C-O and N-O bonds, also produce characteristic peaks. N-O stretching absorptions in isoxazole derivatives have been noted around 1405 cm⁻¹ and 1153 cm⁻¹. semanticscholar.orgbohrium.com The C-N stretching vibration can be seen in the vicinity of 1276 cm⁻¹. semanticscholar.org Furthermore, the aliphatic C-H bonds of the two methyl groups at the C5 position and the methylene group at the C4 position result in stretching vibrations typically found in the 2960-2850 cm⁻¹ range. bohrium.comacs.org The presence of the bromine atom is indicated by the C-Br stretching vibration, which appears in the far-infrared region, often around 616 cm⁻¹. bohrium.com

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Reference |

|---|---|---|---|

| Aliphatic C-H (Methyl/Methylene) | Stretching | 2960 - 2850 | bohrium.comacs.org |

| C=N (Imine in dihydroisoxazole ring) | Stretching | 1690 - 1640 | acs.org |

| N-O (in dihydroisoxazole ring) | Stretching | ~1405, ~1153 | semanticscholar.orgbohrium.com |

| C-N (in dihydroisoxazole ring) | Stretching | ~1276 | semanticscholar.org |

| C-O (in dihydroisoxazole ring) | Stretching | ~1068 | semanticscholar.org |

| C-Br | Stretching | ~616 | bohrium.com |

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful technique provides unambiguous information on bond lengths, bond angles, and stereochemistry, which is crucial for confirming the structure of newly synthesized compounds like this compound and its derivatives. nih.gov Furthermore, it is an indispensable tool in drug discovery and structural biology for visualizing how a ligand interacts with its biological target at an atomic level. nih.govnih.gov

The analysis of a single crystal of a compound by X-ray diffraction allows for the creation of a detailed electron density map, from which a precise molecular model can be built. While the specific crystal structure of this compound is not detailed in publicly available literature, analysis of closely related dihydroisoxazole derivatives demonstrates the type of high-resolution data that can be obtained.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₈ClNO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 9.3511 (3) |

| b (Å) | 6.2081 (2) |

| c (Å) | 13.6288 (5) |

| β (°) | 104.918 (2) |

| Volume (ų) | 764.51 (5) |

| Ring Conformation (Dihydroisoxazole) | Envelope |

X-ray crystallography is a cornerstone of structure-based drug design, providing atomic-level insights into how ligands, such as isoxazole derivatives, bind to their protein targets. mdpi.comfrontiersin.org By determining the crystal structure of a protein in complex with a ligand, researchers can visualize the precise orientation of the inhibitor within the active site or an allosteric binding pocket. nih.gov This information reveals the key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts—that are responsible for the ligand's affinity and specificity.

Although a specific protein co-crystal structure with this compound is not available, studies on other isoxazole derivatives highlight the utility of this approach. For example, isoxazole derivatives have been investigated as inhibitors of enzymes like Cytochrome P450 (CYP450) and Carbonic Anhydrase (CA). acs.orgnih.gov In silico molecular docking studies, which are heavily reliant on existing protein crystal structures, predict that isoxazole derivatives can bind within the active site of CYP450 enzymes, forming interactions with the heme group. semanticscholar.org For Carbonic Anhydrase, isoxazole compounds have been identified as a novel class of inhibitors that bind at the entrance to the enzyme's active site. acs.org These crystallographic and computational studies allow for the detailed mapping of the binding pocket, identifying the specific amino acid residues that interact with the isoxazole ligand. This knowledge is crucial for the rational design and optimization of more potent and selective inhibitors. acs.orgnih.gov

Research Applications and Biological Interactions of 3 Bromo 5,5 Dimethyl 4,5 Dihydroisoxazole

Role as an Intermediate in Synthetic Organic Chemistry

3-Bromo-5,5-dimethyl-4,5-dihydroisoxazole is a heterocyclic compound recognized for its utility as a versatile intermediate in the synthesis of pharmaceuticals and agricultural chemicals. google.com Its structural framework, the 3-bromo-4,5-dihydroisoxazole (B8742708) nucleus, serves as a valuable electrophilic component, enabling a variety of chemical transformations. researchgate.net The synthesis of this compound can be achieved through a 1,3-dipolar cycloaddition reaction between dibromoformoxime and 2-methylpropene, a method noted for its efficiency and safety. google.com This reactivity makes it a key precursor for more complex molecular architectures.

The primary application of this compound in synthetic chemistry is its role as a foundational building block for more elaborate heterocyclic systems. The synthesis of 3-bromo-Δ²-isoxazolines, the class of compounds to which it belongs, is distinguished by the high degree of regio- and stereo-selectivity afforded by the 1,3-dipolar cycloaddition reaction used in their formation. researchgate.net This precision makes the scaffold particularly well-suited for constructing complex molecules where specific spatial arrangements of atoms are critical. researchgate.net Consequently, it has been employed as a key intermediate in the synthesis of various agrochemicals, including certain herbicides, and other bioactive molecules. google.com The adaptability of the 3-bromo-Δ²-isoxazoline scaffold allows for the creation of diverse chemical motifs with a high degree of functionalization, reinforcing its importance in synthetic organic chemistry. researchgate.net

Investigations in Medicinal Chemistry Research

In the field of medicinal chemistry, the 3-bromo-4,5-dihydroisoxazole moiety has emerged as a significant "warhead" for designing targeted covalent inhibitors. researchgate.net This structural feature is an adept electrophile, capable of forming a covalent bond with nucleophilic residues, particularly cysteine, within the active sites of specific enzymes. researchgate.netnih.gov This mechanism of action has been leveraged to develop pharmaceuticals that target distinct molecular pathways. The reactivity of the isoxazoline (B3343090) ring can be finely tuned by altering the substituents, allowing for the development of inhibitors with desired potency and selectivity. unipr.it

Research has demonstrated that this compound and its derivatives are effective tools for investigating and modulating the activity of several key enzymes and cellular pathways. The compound's core structure acts as a reactive scaffold that can be modified to achieve specificity for different biological targets. nih.govnih.gov Its utility has been particularly noted in the development of inhibitors for enzymes implicated in cancer metabolism and other disease states, such as Glyceraldehyde-3-phosphate dehydrogenase (hGAPDH) and Transglutaminase 2 (TG2). nih.gov

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) is a crucial enzyme in glycolysis, a metabolic pathway that is often upregulated in cancer cells to support their high energy demands. nih.govresearchgate.net This makes hGAPDH a viable target for the development of anticancer agents. nih.govresearchgate.net A series of derivatives based on the 3-bromo-4,5-dihydroisoxazole (BDHI) scaffold have been synthesized and evaluated as covalent inhibitors of hGAPDH. nih.govresearchgate.net

These studies have shown that the BDHI nucleus acts as an electrophilic warhead that covalently modifies a critical cysteine residue in the enzyme's active site. unipr.it One notable study identified a spirocyclic BDHI derivative, compound 11 , which inactivated recombinant hGAPDH with greater rapidity than koningic acid, a well-known potent inhibitor of the enzyme. nih.govresearchgate.net This compound also demonstrated significant antiproliferative activity in several pancreatic cancer cell lines, with its efficacy correlating to the intracellular inhibition of hGAPDH. nih.govresearchgate.net Further investigations revealed that the BDHI warhead possesses moderate reactivity, allowing it to selectively target the activated cysteine in the hGAPDH active site over other free thiols, such as glutathione. unipr.itnih.gov

| Compound Derivative | Target Enzyme | Key Research Finding | Reference |

|---|---|---|---|

| Spirocyclic 3-bromo-4,5-dihydroisoxazole (Compound 11) | hGAPDH | Potent covalent inactivator with faster reactivity than koningic acid; showed antiproliferative activity in pancreatic cancer cells. | nih.govresearchgate.net |

| AXP-3019 (a 3-bromo-isoxazoline derivative) | hGAPDH | Inhibited cell proliferation and blocked tumor growth in a mouse model of human pancreatic adenocarcinoma. | nih.gov |

| General 3-Br-isoxazoline scaffold | hGAPDH vs. PfGAPDH | Showed significantly reduced inhibition of hGAPDH (25%) compared to the Plasmodium falciparum ortholog (100%), suggesting potential for selective targeting of the parasitic enzyme. | lookchem.com |

Transglutaminase 2 (TG2) is a multifunctional enzyme involved in protein cross-linking and signal transduction. nih.govnih.gov Its aberrant activity has been linked to a variety of diseases, including inflammatory and fibrotic conditions. nih.gov The 3-bromo-4,5-dihydroisoxazole (DHI) scaffold has been a cornerstone in the development of targeted covalent inhibitors to study the biology of TG2. nih.govacs.org These inhibitors function by covalently modifying the active site cysteine (Cys277) of the enzyme. nih.gov

While these DHI-based inhibitors have been instrumental as chemical tools and are generally well-tolerated in vivo, early versions exhibited only modest potency and, in some cases, lacked selectivity against other transglutaminase isoforms, with significant cross-reactivity observed with Transglutaminase 1 (TG1). nih.govacs.orgaston.ac.uk Subsequent structure-activity and structure-selectivity analyses have led to the identification of modifications to the scaffold that enhance both potency and isoform specificity. nih.gov These optimized inhibitors provide a more precise means for investigating the roles of TG2 in various physiological and pathological processes. nih.gov

| Inhibitor Scaffold | Target Enzyme | Mechanism of Action | Key Characteristic/Challenge | Reference |

|---|---|---|---|---|

| 3-bromo-4,5-dihydroisoxazole (DHI) | Transglutaminase 2 (TG2) | Covalent modification of active site cysteine (Cys277) | Widely used as a tool, but early examples had modest potency and showed cross-reactivity with TG1. | nih.govnih.govacs.org |

| Modified DHI derivatives | Transglutaminase 2 (TG2) | Covalent modification of active site cysteine | Structure-activity relationship studies have led to improved potency and isoform selectivity. | nih.gov |

The electrophilic nature of the 3-bromo-4,5-dihydroisoxazole ring system makes it an effective agent for interacting with pathways that are dependent on the nucleophilic character of cysteine residues. researchgate.net The "warhead" is not indiscriminately reactive; instead, it demonstrates a preference for cysteine residues that have been activated by the local protein microenvironment, such as those found in the catalytic sites of many enzymes. nih.gov This inherent selectivity allows for the targeted disruption of specific enzymatic functions while minimizing off-target reactions with more abundant, non-activated thiols. nih.gov

The inhibition of both hGAPDH and TG2, as previously discussed, relies on this precise covalent modification of an active site cysteine. nih.govnih.gov Beyond direct enzyme inhibition, derivatives of this scaffold have also been shown to modulate cellular signaling pathways through cysteine interactions. For example, certain 3-bromo-4,5-dihydroisoxazole derivatives can activate the Nrf2/HO-1 antioxidant response pathway. nih.govnih.gov They achieve this by covalently binding to a specific sensor cysteine, Cys151, on Keap1, the repressor protein that holds Nrf2 in an inactive state in the cytoplasm. nih.govnih.gov This interaction leads to the release of Nrf2, allowing it to translocate to the nucleus and initiate the transcription of protective, antioxidant genes. nih.gov This demonstrates the broader utility of the 3-bromo-4,5-dihydroisoxazole scaffold in probing and manipulating cysteine-dependent biological processes. nih.gov

Activation of Cellular Stress Response Pathways

The isoxazoline scaffold, a core feature of this compound, has been identified as a key pharmacophore in the activation of cellular defense mechanisms against oxidative stress. Research has particularly focused on its ability to modulate the Keap1-Nrf2 pathway, a central regulator of antioxidant response.

Nrf2/Heme Oxygenase-1 (HO-1) Axis Activation Studies

Studies have investigated the capacity of 3-bromo-4,5-dihydroisoxazole derivatives to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) and induce the expression of its target gene, Heme Oxygenase-1 (HO-1). nih.govnih.gov The Nrf2/HO-1 axis is a critical pathway for cellular protection against oxidative damage. mdpi.com Activation of this pathway by electrophilic compounds can be of therapeutic relevance in conditions associated with inflammation and infection. nih.govnih.gov

Research on a series of isoxazoline-based electrophiles demonstrated that their potency in activating this pathway is highly dependent on the chemical structure. nih.gov Specifically, the nature of the leaving group at the 3-position of the isoxazoline ring was found to be a critical determinant of activity. nih.govnih.gov Comparative studies showed that derivatives with a 3-bromo group were more potent activators of the Nrf2 pathway than their 3-chloro counterparts. nih.gov One study identified 3-bromo-5-phenyl-4,5-dihydroisoxazole (B1281787) as a particularly effective activator within the tested series. nih.govnih.gov

The table below summarizes the findings on the Nrf2 activation potential of various isoxazoline derivatives, highlighting the superior activity of the bromo-substituted compound.

| Compound Derivative | Substitution at Position 3 | Nrf2 Activation | HO-1 Induction |

| Derivative 1 | Bromo | Yes | Yes |

| Derivative 2 | Bromo | Yes | No |

| Derivative 3 | Chloro | Less active than bromo derivatives | Not specified |

| Derivative 5 | Bromo | Yes | Not specified |

This table is based on data from studies on 3-bromo-4,5-dihydroisoxazole derivatives. nih.gov

Mechanisms of Keap1-Nrf2 Pathway Modulation

The mechanism by which 3-bromo-4,5-dihydroisoxazole derivatives activate Nrf2 involves direct interaction with its negative regulator, Kelch-like ECH-associated protein 1 (Keap1). nih.govnih.gov Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, targeting it for degradation by the proteasome and thus keeping its levels low. frontiersin.orgfrontiersin.org

Electrophilic compounds, such as the isoxazoline derivatives, can modify specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, preventing Nrf2 degradation. frontiersin.org Consequently, stabilized Nrf2 is free to translocate to the nucleus, bind to the Antioxidant Response Element (ARE) in the promoter region of target genes, and initiate the transcription of a suite of cytoprotective enzymes, including HO-1. mdpi.comfrontiersin.org

Through mass spectrometry analyses and X-ray crystallography, researchers have confirmed that the specific target of these bromo-isoxazoline compounds is the Cys151 residue located in the BTB domain of Keap1. nih.govnih.gov This covalent modification of Keap1 is the key mechanistic step that leads to the downstream activation of the Nrf2 antioxidant response pathway. nih.govnih.gov

Applications in Agrochemical Research

This compound serves as a valuable intermediate in the synthesis of agrochemicals. google.com Patent literature describes this compound as a novel substance and a useful intermediate for producing agricultural chemicals. google.com Its specific chemical structure makes it a key building block for more complex molecules used in crop protection. For instance, it is noted as an intermediate in the synthesis of pyroxasulfone, a significant herbicide. The production methods for this compound are designed to be simple, safe, and high-yielding, which is crucial for its application in industrial-scale manufacturing of agrochemical products. google.com

Exploration in Materials Science Research

The investigation of isoxazole (B147169) and its hydrogenated forms, like dihydroisoxazole (B8533529), extends into the field of materials science, particularly in the development of novel liquid crystals.

Liquid Crystalline Properties of Derivatives

Research has been conducted on the liquid crystalline properties of various dihydroisoxazole derivatives. ias.ac.in While studies may not focus specifically on the 3-Bromo-5,5-dimethyl variant, the broader class of 3,5-disubstituted and 4,5-dihydroisoxazole-5-carboxylate derivatives has been synthesized and analyzed for mesomorphic behavior. ias.ac.inrsc.org

For example, studies on polar-end 3,5-diarylisoxazole liquid crystals have shown that compounds with a terminal bromine atom can exhibit highly ordered liquid crystal phases, such as the Smectic A (SmA) and Crystal E (CrE) mesophases. rsc.org The presence and type of the terminal group strongly influence the structural organization and properties of these phases. rsc.org The investigation into these derivatives demonstrates the potential of the dihydroisoxazole core structure as a component in the design of new materials with specific liquid crystalline properties. ias.ac.in

Future Directions and Emerging Research Avenues

Development of More Sustainable and Greener Synthesis Methodologies

The traditional synthesis of isoxazoline (B3343090) derivatives often involves methods that are not environmentally friendly. mdpi.com Future research is increasingly focused on developing greener and more sustainable synthesis methodologies. Key areas of exploration include the use of ultrasound irradiation and microwave-assisted synthesis, which can significantly reduce reaction times, improve yields, and minimize the use of hazardous solvents. mdpi.commdpi.com

Electrochemical methods also present a promising green alternative for the synthesis of isoxazoline cores. nih.govnih.gov These methods avoid the need for harsh chemical oxidants and can lead to highly regio- and diastereoselective reactions. nih.govnih.gov The development of one-pot, multi-component reactions is another area of focus, aiming to increase efficiency and reduce waste by combining several synthetic steps into a single procedure. mdpi.com The use of water as a solvent and the development of reusable catalysts are also central to making the synthesis of compounds like 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole more environmentally benign. mdpi.com

In-depth Mechanistic Insights via Advanced Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and reactivity of this compound is crucial for optimizing its production and exploring its chemical potential. Advanced spectroscopic techniques are pivotal in this endeavor. researchgate.net Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, for instance, can provide detailed information about the structure and dynamics of molecules, helping to elucidate complex reaction pathways. acs.orgnumberanalytics.com

Time-resolved spectroscopy techniques, such as time-resolved infrared (TRIR) and transient absorption spectroscopy, offer valuable insights into the dynamics of chemical reactions and the characterization of transient intermediates. numberanalytics.com In-situ reaction monitoring methods compatible with techniques like electrochemistry are also being developed to probe reaction pathways in real-time. nih.gov Furthermore, tandem mass spectrometry and infrared spectroscopy can be used to experimentally measure and quantify molecular assembly, providing a more comprehensive picture of the reaction mechanism. researchgate.net

Exploration of Novel Derivatization and Functionalization Pathways

The 3-bromo-4,5-dihydroisoxazole (B8742708) scaffold is a versatile synthetic intermediate, and future research will continue to explore novel ways to derivatize and functionalize it to create new molecules with unique properties. nih.govresearchgate.net The bromine atom at the 3-position is a key functional handle that can be substituted with various other groups, allowing for the introduction of diverse chemical functionalities.

Researchers are investigating various chemical reactions, including substitution and cycloaddition reactions, to expand the chemical space accessible from this compound. The ability to introduce different substituents at various positions on the isoxazoline ring allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial for developing compounds with specific biological activities. nih.gov The development of novel catalytic systems will also play a significant role in enabling new and efficient functionalization pathways.

Expansion of Biological Target Discovery and Validation

While isoxazoline derivatives are known for their insecticidal properties, their potential in medicinal chemistry is a rapidly expanding area of research. researchgate.netcliniciansbrief.com A key future direction is the discovery and validation of new biological targets for derivatives of this compound. nih.govnih.gov The 3-halo-4,5-dihydroisoxazole moiety has been identified as an electrophilic "warhead" capable of reacting with nucleophilic active sites in various enzymes, suggesting its potential as an enzyme inhibitor. researchgate.netnih.gov

Recent studies have shown that spirocyclic 3-bromo-4,5-dihydroisoxazole derivatives can act as covalent inhibitors of human glyceraldehyde-3-phosphate dehydrogenase (hGAPDH), an important target in cancer therapy. nih.govunipr.it Other research has demonstrated that certain 3-bromo-4,5-dihydroisoxazole derivatives can activate the Nrf2/HO-1 pathway, which is relevant for therapeutic applications in inflammation and infection. nih.gov Future efforts will likely focus on screening libraries of derivatives against a wide range of biological targets, including those involved in cancer, infectious diseases, and inflammatory disorders. nih.govresearchgate.netmdpi.com The validation of these targets will be a critical step, employing genetic and proteomic approaches to confirm the mechanism of action. nih.govnih.govtechnologynetworks.com

Application of Computational Design and Predictive Modeling in Compound Optimization

Computational tools are becoming indispensable in modern drug discovery and materials science. For the optimization of compounds derived from this compound, computational design and predictive modeling will play a crucial role. Techniques such as molecular docking and density functional theory (DFT) calculations can be used to predict how these molecules will interact with biological targets and to understand their electronic properties. researchgate.netnih.govmdpi.com

Structure-guided optimization, which combines computational modeling with experimental data like X-ray crystallography, can be a powerful strategy to design more potent and selective inhibitors. nih.gov These computational approaches can help in silico to evaluate the binding potential of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com This not only accelerates the discovery process but also reduces the costs associated with traditional trial-and-error approaches. Predictive models can also be used to assess the pharmacokinetic and toxicological properties of new derivatives, aiding in the design of safer and more effective therapeutic agents.

Q & A

Basic: What are the optimal synthetic routes for 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole, and how can reaction efficiency be improved?

Answer:

The compound can be synthesized via modified Appel-type reactions using 1,3-dibromo-5,5-dimethylhydantoin (DCH) as a halogenating agent. This method replaces traditional tetrahalomethanes, reducing environmental waste. Reaction optimization involves statistical experimental design (e.g., screening variables like solvent polarity, temperature, and reagent stoichiometry) to maximize yield and minimize side products like triphenylphosphine oxide .

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- X-ray crystallography is essential for resolving regiochemistry and stereochemistry. For example, monoclinic crystal systems (space group P21/n) with lattice parameters (e.g., a = 16.127 Å, β = 106.85°) confirm structural integrity .

- NMR spectroscopy (¹H/¹³C) identifies substituent positions, with spin systems in ¹H NMR distinguishing C4 vs. C5 substitution patterns in dihydroisoxazole derivatives .

Advanced: How can regiochemical outcomes of [3+2] cycloaddition reactions involving this compound be predicted and validated?

Answer:

Regiochemistry in reactions like benzonitrile N-oxide cycloadditions is confirmed via X-ray structural analysis and DFT calculations (e.g., M06-2X/6-31G(d) level with PCM solvation). Transition-state modeling explains preferential nitromethyl group formation at C5 over C4, validated by spectral comparison to known analogs .

Advanced: What computational tools are used to elucidate reaction mechanisms involving this heterocycle?

Answer:

Density Functional Theory (DFT) at the M06-2X/6-31G(d) level with implicit solvation (e.g., PCM) models transition states and activation energies. This explains regioselectivity in cycloadditions and predicts electronic effects of bromine substituents .

Advanced: How can biocatalytic methods be applied to derivatives of this compound?

Answer:

Enzymatic ring-opening using Oxd B (methylene hydrolase) converts 5-substituted dihydroisoxazoles into enantiopure β-hydroxy nitriles. For example, 5-phenyl derivatives yield (R)-3-hydroxy-3-phenylpropanenitrile (99% ee) under mild conditions (pH 6.0, 30°C), avoiding toxic cyanide reagents .

Basic: How is this compound analyzed as a synthetic impurity in agrochemicals like pyroxasulfone?

Answer:

LC-MS (IT-TOF) and HPLC quantify impurities at trace levels. For pyroxasulfone, method validation includes retention time matching, isotopic pattern analysis, and comparison with reference standards (e.g., CAS 882697-80-5) .

Advanced: How do solvent and crystallization conditions impact the structural purity of derivatives?

Answer:

Slow evaporation of acetone solutions at room temperature produces high-purity monoclinic crystals. Numerical absorption corrections (e.g., NUMABS) during refinement account for solvent effects, ensuring accurate displacement parameters (e.g., Uiso(H) = 1.2–1.5 Ueq(C)) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。